Anabasine

Übersicht

Beschreibung

Anabasine: is a naturally occurring alkaloid found in various plants, most notably in the tobacco plant It is a stereoisomer of this compound, which is a pyridine alkaloid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Anabasine typically involves the reduction of this compound. One common method includes the catalytic hydrogenation of this compound using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually done using organic solvents, and the purification involves techniques such as chromatography to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: Anabasine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form dihydrothis compound.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Dihydrothis compound.

Substitution: Various N-substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Biomarker for Tobacco Use

Anabasine is primarily recognized as a biomarker for tobacco use. Studies have demonstrated its utility in validating abstinence from tobacco products during nicotine replacement therapy (NRT).

- Study Findings : A study involving 99 cigarette smokers and 205 smokeless tobacco users found that urinary concentrations of this compound and its isomer anatabine could effectively indicate abstinence from smokeless tobacco. The study reported a concordance rate of 100% between self-reported abstinence and urine concentrations below 2 ng/ml in one cohort, while another cohort showed a 79% concordance rate .

-

Table: Urinary Concentrations of this compound

Study Group Sample Size Concordance Rate Urinary Level Cut-off Smokers 99 100% <2 ng/ml Smokeless Users 205 79% <2 ng/ml

Pharmacological Research

Research has indicated that this compound may have potential therapeutic effects, particularly in relation to nicotine withdrawal.

- Cognitive Effects : In rodent studies, this compound was shown to reverse impairments in working memory induced by NMDA receptor antagonists. Specifically, doses of this compound at 0.2 mg/kg and 2 mg/kg significantly improved working memory performance compared to controls .

- Withdrawal Symptoms : Another study highlighted that this compound could attenuate nicotine withdrawal symptoms in rodents, suggesting its potential as a therapeutic agent for smoking cessation .

Ecological and Entomological Studies

This compound has also been studied for its effects on bee populations, particularly concerning parasitic infections.

- Infection Response : Research indicated that this compound consumption had mixed effects on bees infected with Crithidia parasites. While it did not consistently reduce infection intensity, it appeared to have beneficial effects under specific conditions, such as when bees were deprived of pollen. This suggests that this compound may play a role in self-medication among bees .

-

Table: Effects of this compound on Bee Health

Experiment Type Outcome Infection Intensity No significant reduction observed Self-Medication Potential Beneficial under pollen deprivation

Environmental Monitoring

This compound has been identified as a useful biomarker in wastewater-based epidemiology to estimate tobacco use in populations.

- Wastewater Analysis : A study demonstrated that this compound levels in wastewater samples correlated well with per capita tobacco use estimates, reinforcing its role as a reliable environmental indicator .

Regulatory Considerations

Due to its presence in tobacco products and potential health implications, this compound is included in discussions surrounding regulatory frameworks for tobacco control.

Wirkmechanismus

Anabasine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It binds to these receptors, leading to the activation or inhibition of the receptor’s signaling pathways. This interaction affects neurotransmitter release and can modulate various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Nicotine: Another alkaloid found in tobacco, which also interacts with nicotinic acetylcholine receptors.

Anabasine: The non-stereoisomeric form of this compound.

Cytisine: A plant alkaloid with similar receptor interactions.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and activity at nicotinic receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing receptor-specific drugs.

Biologische Aktivität

Anabasine is a naturally occurring alkaloid found in plants of the Nicotiana genus, particularly in tobacco. It is structurally similar to nicotine and has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.

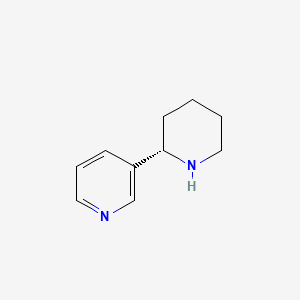

Chemical Structure and Properties

This compound, chemically known as (S)-3-(1-methylpyrrolidin-2-yl)pyridine, has the molecular formula C10H14N2. Its structure consists of a pyridine ring attached to a piperidine moiety, making it a member of the pyridine alkaloids. This structural configuration is responsible for its interaction with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

1. Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. A series of N-acyl derivatives were synthesized and tested for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The most promising derivatives demonstrated activity comparable to ceftriaxone, suggesting potential for development into new antibacterial agents .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound Derivative 1b | E. coli | 15 |

| This compound Derivative 2b | S. aureus | 10 |

| Ceftriaxone | S. aureus | 8 |

2. Analgesic Effects

This compound derivatives have also been evaluated for analgesic activity, showing significant pain relief in animal models subjected to acetic acid-induced pain responses. The analgesic effect was attributed to the modulation of pain pathways through nAChR activation .

3. Antiparasitic Effects

In studies involving bees infected with Crithidia parasites, this compound showed variable effects. While it did not consistently reduce infection intensity, it had beneficial effects on infected bees under specific conditions, such as pollen deprivation .

4. Cognitive Effects

This compound has been investigated for its potential cognitive-enhancing effects. In rodent models, it was shown to reverse memory impairments induced by NMDA receptor antagonism at certain doses, indicating a potential role in cognitive function modulation .

Case Study: Antimicrobial Activity

A study synthesized several this compound derivatives with varying substituents to explore their antibacterial properties. The results indicated that compounds containing isoxazole fragments exhibited the highest antibacterial activity against E. coli and S. aureus, making them candidates for further pharmacological exploration .

Case Study: Cognitive Enhancement

In a controlled experiment with rats, this compound was administered in different doses while assessing working memory through radial-arm maze tests. The findings revealed that at specific doses, this compound significantly improved working memory performance impaired by NMDA antagonists .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying anabasine in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity for alkaloid detection. For plant-derived samples, solvent extraction (e.g., methanol or chloroform) followed by solid-phase extraction (SPE) is recommended to minimize matrix interference. Calibration curves should be validated using certified reference materials (CRMs) from authoritative sources like NIST . Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects in LC-MS/MS workflows .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Follow strict protocols for reaction conditions (temperature, solvent purity, and catalyst ratios) and document deviations. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chromatographic purity assessments (>95%). For novel derivatives, crystallographic data (XRD) or computational modeling (e.g., DFT) can confirm stereochemistry. Raw spectral data and synthetic procedures must be archived in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictions in reported pharmacological mechanisms of this compound (e.g., nicotinic receptor agonism vs. antagonism) be resolved?

- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, receptor subtypes, and buffer systems) to isolate variables. Use orthogonal techniques:

- Functional assays : Calcium flux or electrophysiology to measure receptor activation.

- Binding studies : Radioligand displacement assays (e.g., [³H]-epibatidine) to assess affinity.

- Computational docking : Molecular dynamics simulations to predict binding modes.

Meta-analyses of existing data should account for species-specific receptor isoforms and assay sensitivity thresholds .

Q. What experimental designs are optimal for evaluating this compound’s ecological impact in non-native plant species?

- Methodological Answer : Employ controlled mesocosm experiments to isolate this compound’s effects from environmental variables. Key steps:

- Dose-response studies : Apply gradient concentrations to soil/foliage and monitor non-target species (e.g., pollinators, soil microbiota).

- Metabolomic profiling : LC-MS/MS to track this compound uptake and degradation products.

- Longitudinal monitoring : Assess residual toxicity and bioaccumulation using LC-MS/MS and ecological indices (e.g., Shannon diversity).

Statistical models (e.g., mixed-effects regression) should account for spatial-temporal variability .

Q. How can researchers address discrepancies in this compound’s reported cytotoxicity thresholds across in vitro studies?

- Methodological Answer : Standardize cell culture conditions (passage number, media composition, and incubation time) and validate cytotoxicity assays (e.g., MTT vs. ATP luminescence). Normalize results to cell count (e.g., via flow cytometry) and include positive controls (e.g., nicotine). Use systematic reviews to identify confounding factors (e.g., solvent cytotoxicity from DMSO) and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. Data Analysis & Reporting

Q. What strategies mitigate variability in this compound pharmacokinetic data from rodent models?

- Methodological Answer : Implement pharmacokinetic/pharmacodynamic (PK/PD) modeling with nonlinear mixed-effects software (e.g., NONMEM). Account for inter-individual variability via covariates (e.g., weight, metabolic enzymes). Use sparse sampling designs with Bayesian estimation to reduce animal use. Report confidence intervals and uncertainty metrics (e.g., coefficient of variation >15% requires justification) .

Q. How should researchers structure a systematic review on this compound’s biosynthetic pathways?

- Methodological Answer : Follow PRISMA guidelines with explicit inclusion/exclusion criteria (e.g., peer-reviewed studies using stable isotope labeling or gene knockout models). Extract data into a standardized template (e.g., enzyme kinetics, substrate specificity). Use tools like RevMan for meta-analysis of pathway efficiency metrics. Critical appraisal tools (e.g., ROBIS) assess bias in plant metabolic studies .

Q. Experimental Reproducibility

Q. What protocols ensure cross-laboratory reproducibility in this compound extraction from plant tissues?

- Methodological Answer : Publish detailed SOPs including:

- Homogenization : Specify equipment (e.g., ball mill vs. mortar/pestle) and buffer pH.

- Quality controls : Spike recovery tests with CRM and blanks to monitor contamination.

- Inter-laboratory validation : Share aliquots of standardized plant material (e.g., NIST SRM 3242) and analyze via round-robin testing. Report relative standard deviation (RSD) for inter-lab precision .

Q. Ethical & Reporting Standards

Q. How can researchers align this compound studies with FAIR data principles?

- Methodological Answer : Deposit raw datasets in repositories (e.g., Zenodo, Dryad) with unique DOIs. Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical terms). For computational models, share code (GitHub) and containerize workflows (Docker). Reference MIAME (Microarray) or MIAPE (Proteomics) standards where applicable .

Eigenschaften

IUPAC Name |

3-[(2S)-piperidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041607 | |

| Record name | Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270-272 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0455 @ 20 °C/4 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00301 [mmHg] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, darkens on exposure to air | |

CAS No. |

494-52-0 | |

| Record name | Anabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anabasine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMS11II2LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: 9 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.